molecular formula C18H21BrO3 B5173759 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene

Cat. No.: B5173759
M. Wt: 365.3 g/mol
InChI Key: XPCPGWKPQFQZEO-UHFFFAOYSA-N
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Description

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene is an organic compound that belongs to the class of brominated aromatic ethers. This compound is characterized by the presence of a bromine atom, a methoxyphenoxy group, and a propoxy group attached to a dimethylbenzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene typically involves the following steps:

    Bromination: The starting material, 2,3,5-trimethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromo-2,3,5-trimethylbenzene.

    Etherification: The brominated product is then reacted with 3-(4-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted aromatic ethers or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated aromatic compounds or reduced aromatic rings.

Scientific Research Applications

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation reactions, the methoxy group is converted to more oxidized functional groups, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2-[3-(4-hydroxyphenoxy)propoxy]-3,5-dimethylbenzene: Similar structure but with a hydroxy group instead of a methoxy group.

    1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene: Similar structure but with an ethoxy group instead of a methoxy group.

    1-bromo-2-[3-(4-methylphenoxy)propoxy]-3,5-dimethylbenzene: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The combination of the bromine atom and the methoxyphenoxy group provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO3/c1-13-11-14(2)18(17(19)12-13)22-10-4-9-21-16-7-5-15(20-3)6-8-16/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCPGWKPQFQZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCOC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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